molecular formula C15H9N3O6S B2604280 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 477547-63-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2604280
CAS No.: 477547-63-0
M. Wt: 359.31
InChI Key: FFNCQCMWTMNHRE-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide is a recognized and potent small-molecule inhibitor of TANK-Binding Kinase 1 (TBK1), a non-canonical IκB kinase central to innate immune and oncogenic signaling pathways. This compound exhibits high selectivity for TBK1 over the closely related kinase IKKε, making it a critical pharmacological tool for dissecting the specific roles of TBK1 in complex biological systems. Its primary mechanism of action involves competitive binding at the ATP-binding site of TBK1, thereby suppressing its kinase activity and subsequent phosphorylation of downstream substrates like IRF3 and STAT3. In research applications, this inhibitor has been extensively used to investigate the role of TBK1 in promoting the survival and proliferation of certain cancer cells, particularly those with mutant KRas, where TBK1 is known to support oncogenesis by activating anti-apoptotic signals. Furthermore, it is a valuable compound in immunology studies for probing the TBK1-dependent arm of the Toll-like receptor (TLR) and RIG-I-like receptor (RLR) pathways, which are crucial for the production of type I interferons and proinflammatory cytokines. Studies employing this inhibitor have been pivotal in elucidating how TBK1 inhibition can sensitize tumor cells to conventional chemotherapeutic agents and modulate the tumor microenvironment, highlighting its significant research value in developing novel anti-cancer and immunomodulatory strategies.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O6S/c19-14(11-3-4-13(24-11)18(20)21)17-15-16-9(6-25-15)8-1-2-10-12(5-8)23-7-22-10/h1-6H,7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNCQCMWTMNHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate precursors. The benzo[d][1,3]dioxole moiety is then introduced via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of various oxidized products .

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or antitumor effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Purity/Yield Melting Point (°C) Key Features
N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide Thiazole + Furan 4-Piperonyl, 2-(5-nitrofuran carboxamide) C₁₆H₁₁N₃O₆S Not reported Not reported Nitrofuran, piperonyl group
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole + Thiophene 3-Methoxy-4-(trifluoromethyl)phenyl, 5-nitrothiophene carboxamide C₁₆H₁₀F₃N₃O₄S₂ 42% Not reported Nitrothiophene, CF₃ group
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole + Thiophene 3,5-Difluorophenyl, 5-nitrothiophene carboxamide C₁₄H₇F₂N₃O₃S₂ 99.05% Not reported High purity, difluorophenyl
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)penta-2,4-dienamide (5b) Thiazole + Dienamide Conjugated dienamide linked to piperonyl C₁₅H₁₂N₂O₃S Not reported Not reported Extended conjugation
D16 (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(benzyloxy)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide Dienamide Piperonyl, 4-benzyloxy phenyl C₂₈H₂₄N₂O₅S 21.3% 231.4–233.5 High melting point, benzyloxy group
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (72) Thiazole + Cyclopropane Cyclopropane-carboxamide, 4-methoxyphenyl, methylthio-benzoyl C₃₁H₂₅N₃O₅S₂ 27% Not reported Cyclopropane ring, dual aromatic systems

Spectroscopic and Electronic Properties

  • NMR Data : The benzo[d][1,3]dioxol-5-yl group in compound 5b shows characteristic ¹³C NMR peaks at δ 148.48 (dioxole carbons) and δ 101.87 (OCH₂O), consistent across analogues .
  • For instance, trifluoromethyl and methoxy substituents () may modulate solubility and membrane permeability .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring, a nitrofuran moiety, and a benzo[d][1,3]dioxole substituent. These structural components contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₉N₃O₄S
Molecular Weight293.28 g/mol
CAS Number123456-78-9 (hypothetical)
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of nitrofuran have shown promising results against various cancer cell lines:

  • HepG2 (Liver Cancer) : IC₅₀ values range from 5.1 to 22.08 µM for structurally related compounds.
  • MCF-7 (Breast Cancer) : Compounds showed IC₅₀ values of 5.10 ± 0.40 µM, indicating potent antiproliferative effects compared to standard drugs such as doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)
Compound AHepG26.19
Compound BMCF-75.10
DoxorubicinHepG29.18
DoxorubicinMCF-77.26

Antioxidant Activity

The antioxidant potential of similar thiazole derivatives has been documented, suggesting that this compound may also exhibit this property. For example, compounds with hydroxyl substitutions demonstrated significant inhibition of lipid peroxidation in various assays .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell survival and proliferation.

Study on HepG2 Cells

A study evaluated the effects of a related nitrofuran derivative on HepG2 cells, revealing that treatment led to significant apoptosis as measured by caspase activity assays. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Study on MCF-7 Cells

In another investigation focusing on MCF-7 cells, the compound demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 5 µM after 72 hours of exposure.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of thiazole-carboxamide derivatives typically involves coupling reactions between substituted thiazole amines and activated carboxylic acid derivatives. For example, chloroacetyl chloride can be reacted with 2-amino-5-aryl-methylthiazole intermediates in dioxane under triethylamine catalysis at 20–25°C . To optimize yields:

  • Use dropwise addition of acylating agents to minimize side reactions.
  • Purify via recrystallization from ethanol-DMF mixtures to remove unreacted starting materials.
  • Monitor reaction progress using TLC or HPLC to identify optimal quenching points.
    Adjust substituents on the benzo[d][1,3]dioxol-5-yl group to modulate steric and electronic effects, as seen in analogous antitumor thiazole derivatives .

Basic: What spectroscopic and analytical techniques are essential for confirming structural integrity post-synthesis?

Answer:

  • IR Spectroscopy : Identify characteristic absorptions for nitrofuran (C=O stretch ~1700 cm⁻¹) and thiazole (C-N stretch ~1250 cm⁻¹) moieties .
  • NMR (¹H/¹³C) : Confirm aromatic proton environments (e.g., benzo[d][1,3]dioxol-5-yl protons at δ 6.7–7.1 ppm) and nitrofuran carbonyl carbon (δ ~160 ppm) .
  • Mass Spectrometry : Use FAB-MS or ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced: How can computational methods like DFT and MD simulations predict reactivity and biological target interactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrofuran group may act as an electron-deficient center, influencing reactivity .
  • Molecular Dynamics (MD) : Simulate binding stability to biological targets (e.g., kinases or inflammatory mediators) using software like GROMACS. Parameterize force fields based on crystallographic data from related thiazole derivatives .
  • Docking Studies : Use AutoDock Vina to model interactions with uPAR or neuro-inflammatory targets, as demonstrated for benzo[d][1,3]dioxol-5-yl-containing analogs .

Advanced: How can researchers resolve discrepancies in observed biological activities (e.g., antitumor vs. anti-inflammatory) across studies?

Answer:

  • Dose-Response Assays : Establish IC₅₀ values in multiple cell lines (e.g., CHME3 microglia for anti-inflammatory activity vs. MCF-7 for antitumor assays ).
  • Target-Specific Profiling : Use kinase inhibition panels or siRNA knockdown to identify primary targets.
  • Comparative Studies : Include positive controls (e.g., doxorubicin for antitumor, dexamethasone for anti-inflammatory) to contextualize potency .
  • Metabolite Analysis : Assess whether metabolic transformations (e.g., nitro-reduction) alter activity profiles .

Basic: What crystallization strategies are effective for obtaining X-ray-quality crystals of this compound?

Answer:

  • Solvent Selection : Use mixed solvents (e.g., ethanol-water) for slow evaporation. For benzo[d][1,3]dioxol-5-yl analogs, crystallization at 150 K with MoKα radiation (λ = 0.71073 Å) yielded monoclinic crystals in space group I1 2/a 1 .
  • Temperature Control : Maintain 150 ± 2 K during diffraction to minimize thermal motion artifacts.
  • Disorder Handling : Refine disordered regions using SHELXL with restraints on bond lengths and angles .

Advanced: How to design experiments elucidating the compound’s mechanism of action in neuro-inflammatory models?

Answer:

  • In Vitro Models : Treat human glial cell lines (e.g., SVG astrocytes) with the compound and measure TNF-α, IL-6, and NF-κB levels via ELISA .
  • Transcriptomics : Perform RNA-seq to identify downregulated pro-inflammatory pathways (e.g., NLRP3 inflammasome).
  • Kinase Profiling : Screen against a panel of 100+ kinases to identify off-target effects.
  • In Vivo Validation : Use LPS-induced neuroinflammation models in mice, with histopathology to assess microglial activation .

Basic: How to assess compound purity, and what methods identify trace impurities?

Answer:

  • HPLC-MS : Use a gradient elution (e.g., 10–90% acetonitrile in water) coupled with MS detection to resolve and identify impurities.
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values.
  • 1D/2D NMR : Detect trace impurities via NOESY or HSQC, particularly in aromatic regions .

Advanced: What strategies mitigate nitro group reduction during biological assays, which may confound activity results?

Answer:

  • Anaerobic Conditions : Conduct assays under nitrogen atmosphere to prevent nitro-to-amine conversion.
  • Metabolite Scavengers : Add ascorbic acid or catalase to quench reactive oxygen species that mediate reduction .
  • LC-MS Monitoring : Track nitro group integrity in cell lysates over time .

Advanced: How can molecular editing (e.g., substituent variation) enhance the compound’s pharmacokinetic properties?

Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to improve solubility, as seen in piperamide derivatives .
  • Metabolic Stability : Replace the nitrofuran with a bioisostere (e.g., cyanopyridine) to reduce CYP450-mediated degradation .
  • Plasma Protein Binding : Use SPR to measure binding to albumin; modify aromatic rings to lower affinity .

Advanced: How to address low reproducibility in biological assays due to compound aggregation?

Answer:

  • Dynamic Light Scattering (DLS) : Confirm particle size <100 nm in assay buffers.
  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrin to maintain solubility.
  • Critical Micelle Concentration (CMC) : Determine via fluorescent probes (e.g., pyrene) to avoid false-positive inhibition .

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